molecular formula C7H9NO4S B184884 (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS No. 499199-10-9

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Cat. No. B184884
M. Wt: 203.22 g/mol
InChI Key: OEXQUQKCOPKASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, also known as EDTA, is a chelating agent that has been used for decades in scientific research, especially in the field of biochemistry and physiology. It is a synthetic organic compound that has a unique ability to bind to metal ions, which makes it useful for a variety of applications. EDTA has a wide range of uses, from laboratory experiments to medical treatments.

Scientific Research Applications

Thiazolidine Derivatives: Synthesis and Biological Applications

Recent research highlights the importance of thiazolidine derivatives, such as (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, in the field of medicinal chemistry due to their diverse pharmacological activities. Thiazolidine motifs are integral to various natural and synthetic compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These derivatives serve as pivotal scaffolds in drug discovery, bridging organic synthesis with medicinal chemistry to foster the development of new therapeutic agents. Innovations in synthetic methodologies, including green chemistry approaches, have enhanced the efficiency, selectivity, and environmental friendliness of producing these compounds. The exploration of thiazolidine derivatives continues to be a rich area for developing novel drug candidates with multifunctional therapeutic effects (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Bioactivity of Thiazolidin-4-ones

Thiazolidin-4-ones, closely related to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, are recognized for their broad spectrum of biological activities. This review focuses on recent findings from 2020 and 2021, highlighting the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones. The impact of various substituents on these molecules' biological activities underscores the potential of thiazolidin-4-ones in the rational design of more efficient drug agents. These findings suggest a promising direction for future drug development centered around thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).

Synthesis and Structural Properties of Thiazolidin-4-ones

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of thiazolidine derivatives in creating compounds with potential pharmaceutical applications. This study provides insights into the synthetic pathways, structural properties, and potential biological activities of these compounds, contributing to the growing interest in thiazolidine derivatives for drug development. The detailed spectroscopic and structural analysis offers a foundation for future research aimed at harnessing the therapeutic potential of thiazolidin-4-ones (Issac & Tierney, 1996).

properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXQUQKCOPKASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383149
Record name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

CAS RN

499199-10-9
Record name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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